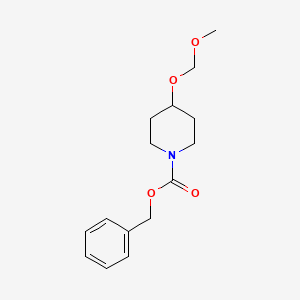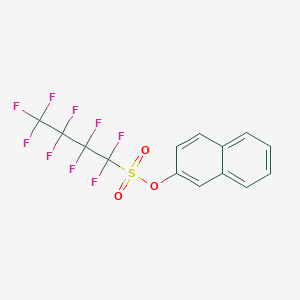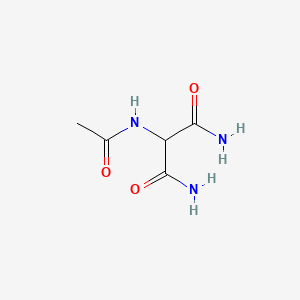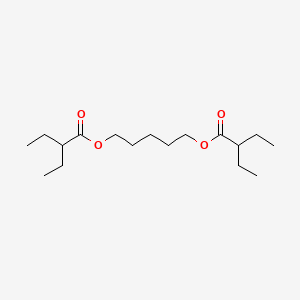
2,5-Dimethylhex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylhexane with a suitable alkylating agent. Another method includes the dehydrohalogenation of 2,5-dimethylhexyl halides under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,5-dimethylhexane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound yields 2,5-dimethylhexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 2,5-Dimethylhexane.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
- 3-Hexene, 2,5-dimethyl-
- 2,5-Dimethyl-3-hexyne-2,5-diol
- 2-Hexene, 2,5-dimethyl-
Comparison: 2,5-Dimethylhex-3-ene is unique due to its specific structural configuration and reactivity. Compared to its isomers, such as 3-Hexene, 2,5-dimethyl-, it exhibits different physical and chemical properties, making it suitable for distinct applications .
Eigenschaften
CAS-Nummer |
15910-22-2 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
KNCMKWVOMRUHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



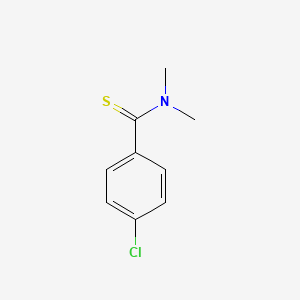

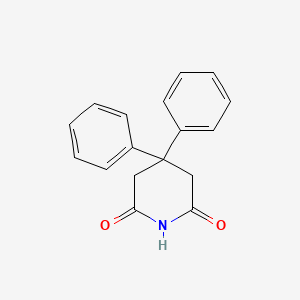
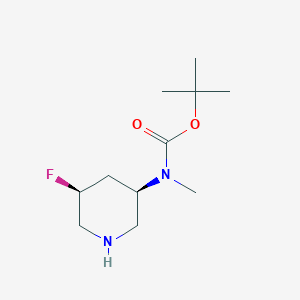

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
